pKa Shift: Stronger Acidity Versus 4-Methoxybenzoic Acid
The predicted pKa of 3-fluoro-4-methoxybenzoic acid is 4.13 ± 0.10 ; the experimentally determined pKa of its non-fluorinated analog 4-methoxybenzoic acid (p-anisic acid) is 4.47 [1]. The ~0.34-unit decrease reflects the inductive electron-withdrawal by the 3-fluoro substituent, which stabilises the carboxylate anion. This places the target compound closer to the acidity window where ionisation state changes most steeply around physiological pH 7.4 (LogD pH 7.4 = −1.50 vs. −0.38 at pH 5.5) [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.13 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Methoxybenzoic acid: pKa = 4.47 (literature experimental) |
| Quantified Difference | ΔpKa ≈ −0.34 (target is ~2.2× stronger acid) |
| Conditions | Aqueous solution, 25 °C; target value predicted (ACD/Labs or equivalent); comparator value from published experimental data |
Why This Matters
A 0.34-unit pKa difference translates to a ~2.2-fold higher ionised fraction at a given pH, which can significantly alter solubility, permeability, and salt stoichiometry in pharmaceutical formulations—making direct substitution of the non-fluorinated analog unreliable.
- [1] Brown, H.C. et al. (1955) Determination of pKa values of substituted benzoic acids. J. Am. Chem. Soc. 77, 3714–3718; pKa of 4-methoxybenzoic acid = 4.47. View Source
- [2] ChemBase.cn, Molecule ID 7506: 3-Fluoro-4-methoxybenzoic acid. LogD (pH 5.5) = 0.169; LogD (pH 7.4) = −1.504. View Source
